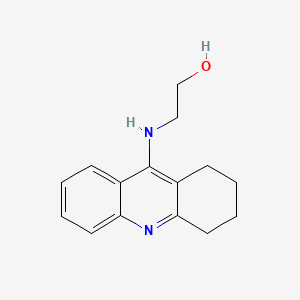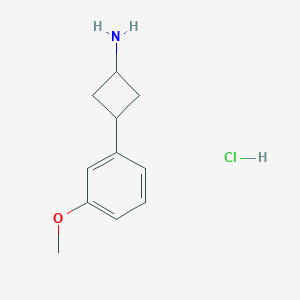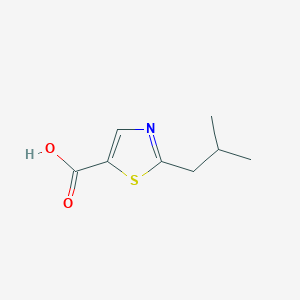![molecular formula C24H21N3O3S2 B2511556 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361173-51-5](/img/structure/B2511556.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme across the provided studies. In the first paper, the synthesis involved a one-pot reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes . The second paper describes the preparation of various 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives by reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, thioalkylamide, and substituted thioureas in absolute ethanol . The third paper does not detail the synthesis process but mentions the structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents on the benzamide ring . Lastly, the fourth paper reports the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline .
Molecular Structure Analysis
X-ray single-crystal diffraction was used in the first paper to determine the crystal structures of the synthesized benzamide derivatives and their copper(II) complexes, revealing stable planar geometry around the central copper ion . The third paper also utilized X-ray crystallography to determine the molecular conformations and modes of supramolecular aggregation in four closely related benzamide derivatives, noting the presence of disorder in the fused six-membered ring .
Chemical Reactions Analysis
The papers primarily focus on the synthesis of benzamide derivatives and do not provide extensive details on other chemical reactions. However, the oxidation step during the synthesis in the first paper is a key chemical reaction where two hydrogen atoms are removed, leading to cyclization and the formation of new derivatives .
Physical and Chemical Properties Analysis
The first paper provides a comprehensive analysis of the physical and chemical properties of the synthesized benzamide derivatives and their copper(II) complexes through IR, (1)H NMR, and (13)C NMR spectroscopies . The second paper characterizes the newly synthesized compounds using IR, (1)H-NMR, and mass spectral data . The third and fourth papers do not explicitly discuss the physical and chemical properties of the synthesized compounds but do mention their structural characterization .
Cytotoxic Activity
The first paper evaluates the cytotoxicity of the synthesized benzamide derivatives and their copper(II) complexes against five human cancer cell lines, finding significant cytotoxicity in some cases, particularly against MDA-MB-231 and LNCap cell lines . The second paper does not mention cytotoxicity but screens the compounds for antifungal activity . The third and fourth papers do not discuss biological activity .
科学的研究の応用
Heterocyclic Synthesis
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is involved in the synthesis of various heterocyclic compounds. Mohareb et al. (2004) discuss the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are used to create a variety of nitrogen nucleophiles yielding derivatives like pyrazole, isoxazole, and pyrimidine. These compounds have potential applications in medicinal chemistry and material science (Mohareb et al., 2004).
Kinase Inhibition
Research by Borzilleri et al. (2006) highlights the role of substituted benzamides, similar in structure to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This is significant in cancer therapy as VEGFR-2 plays a crucial role in tumor angiogenesis and metastasis (Borzilleri et al., 2006).
Molecular Interaction Studies
The molecular interactions of compounds structurally similar to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been studied. Shim et al. (2002) discuss how these compounds interact with cannabinoid receptors, providing insights into receptor-ligand interactions important in drug design and pharmacology (Shim et al., 2002).
Synthesis of Macrocyclic Antibiotics
Okumura et al. (1998) describe the synthesis of complex heterocyclic structures using methods that could be applicable to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These methods are essential in the total synthesis of macrocyclic antibiotics, a critical area in addressing antibiotic resistance (Okumura et al., 1998).
Antiviral Drug Discovery
De Clercq (2009) reviews antiviral drug discovery, including the use of thiazolyl compounds, which are structurally related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These compounds are explored for their potential in treating viral infections, highlighting their significance in medicinal chemistry (De Clercq, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c28-23(16-8-10-18(11-9-16)32(29,30)27-12-1-2-13-27)26-24-25-22-19-5-3-4-15-6-7-17(21(15)19)14-20(22)31-24/h3-5,8-11,14H,1-2,6-7,12-13H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHLZMYBYYASKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)

![6-(4-tert-butylbenzyl)-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511480.png)
![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)
![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)
![2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511486.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)
![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)

